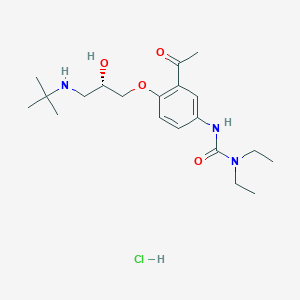

(S)-(-)-Celiprolol Hydrochloride

Description

Properties

IUPAC Name |

3-[3-acetyl-4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144881 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102293-39-0 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102293390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacodynamic Mechanisms of S Celiprolol Hydrochloride

Beta-Adrenoceptor Interactions and Selectivity

(S)-(-)-Celiprolol Hydrochloride's interaction with the adrenergic system is complex, involving a combination of antagonistic and agonistic activities at various beta-adrenoceptor subtypes.

Beta-1 Adrenoceptor Antagonism: Negative Chronotropic and Inotropic Effects

The primary mechanism of this compound is its selective antagonism of beta-1 adrenergic receptors, which are predominantly located in the heart. patsnap.compatsnap.com By blocking these receptors, it mitigates the effects of catecholamines like adrenaline and noradrenaline. patsnap.com This action results in a reduction in heart rate (negative chronotropic effect) and a decrease in the force of myocardial contraction (negative inotropic effect). patsnap.comnih.gov These effects lessen the workload on the heart and reduce myocardial oxygen demand. patsnap.com Under conditions of stress, such as exercise, celiprolol (B1668369) attenuates the typical chronotropic and inotropic responses to sympathetic stimulation. drugbank.commedex.com.bd

Partial Beta-2 Adrenoceptor Agonism: Vasodilatory and Bronchodilatory Contributions

A key feature that differentiates this compound from many other beta-blockers is its partial agonist activity at beta-2 adrenergic receptors. patsnap.comnih.gov These receptors are primarily found in the smooth muscle of the vasculature and the bronchial passages. patsnap.com The partial agonism at these sites leads to mild vasodilation and bronchodilation. patsnap.comyoutube.com This property is thought to contribute to its blood pressure-lowering effects and may offer a more favorable profile in patients with certain respiratory conditions. nih.govnih.gov Animal studies have demonstrated that celiprolol can relax vascular smooth muscle in a manner suggestive of beta-2 agonism. nih.gov

Beta-3 Adrenoceptor Agonistic Activity and Vasorelaxation

Emerging research has identified that this compound also possesses agonistic activity at beta-3 adrenoceptors. nih.gov Studies conducted on isolated porcine coronary arteries have demonstrated that celiprolol can induce vasorelaxation through the stimulation of these receptors. nih.govnih.gov This effect is dependent on the endothelium and involves the production of nitric oxide. nih.gov The vasorelaxation induced by celiprolol was inhibited by selective beta-3 adrenoceptor antagonists, confirming the role of this receptor subtype in its mechanism of action. nih.gov

Endothelial and Vascular Mechanisms

Beyond its direct interactions with adrenoceptors, this compound influences vascular tone and function through its effects on the endothelium.

| Receptor Interaction | Effect | Contribution to Overall Profile |

| Beta-1 Adrenoceptor | Antagonism | Reduces heart rate and contractility. patsnap.comnih.gov |

| Beta-2 Adrenoceptor | Partial Agonism | Contributes to vasodilation and bronchodilation. patsnap.comnih.gov |

| Alpha-2 Adrenoceptor | Weak Antagonism | Considered to have minimal contribution to the main pharmacological effects. nih.govnih.gov |

| Beta-3 Adrenoceptor | Agonism | Induces endothelium-dependent vasorelaxation via nitric oxide. nih.govnih.gov |

| Mechanism | Research Finding |

| Nitric Oxide Production | Celiprolol-induced relaxation of coronary arteries is suppressed by nitric oxide synthase inhibitors. nih.gov |

| Endothelial Function | Long-term treatment with celiprolol increases endothelial nitric oxide synthase (eNOS) expression in the heart. nih.gov |

| Vasorelaxation Pathway | Celiprolol-induced vasorelaxation is mediated by the release of nitric oxide, which activates soluble guanylate cyclase in smooth muscle. nih.gov |

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. wikipedia.orgnih.gov Beta-blockers can influence this system, primarily by inhibiting the release of renin from the kidneys.

In a double-blind, placebo-controlled crossover study involving patients with mild to moderate primary hypertension, the acute effects of a single 400 mg dose of celiprolol were evaluated. nih.gov The results, as detailed in the table below, demonstrated a significant decrease in plasma renin and aldosterone (B195564) levels 2.5 hours after administration in the supine and standing positions. nih.gov However, after two weeks of continuous therapy, there were no significant changes in plasma renin or aldosterone levels compared to placebo. nih.gov

| Parameter | Baseline (Mean ± SD) | 2.5 Hours Post-Celiprolol (Mean ± SD) | P-value |

|---|---|---|---|

| Plasma Renin (ng/ml/hr) | 1.09 ± 0.35 | 0.77 ± 0.52 | <0.05 |

| Plasma Aldosterone (ng/dl) | 9.2 ± 3.7 | 6.7 ± 3.9 | <0.05 |

Antioxidant Properties and Oxidative Stress Mitigation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the development of hypertension and cardiovascular disease. frontiersin.orgmdpi.com Several studies have highlighted the antioxidant properties of celiprolol, suggesting a role in mitigating oxidative stress.

Research in hypertensive rats has shown that celiprolol can decrease oxidative stress and improve the number and function of endothelial progenitor cells, which are crucial for repairing endothelial damage. oup.com In this study, celiprolol treatment significantly reduced the mRNA expression of NADPH oxidase subunits, key enzymes in ROS production, in the aorta, heart, and renal cortex. oup.com In contrast, atenolol (B1665814), another beta-blocker, did not show a similar effect. oup.com

Another study in mice subjected to intermittent hypoxic stress found that celiprolol reduced oxidative stress and superoxide (B77818) production, thereby ameliorating left ventricular remodeling. nih.gov This effect was associated with the restoration of endothelial nitric oxide synthase (eNOS) expression. nih.gov The antioxidant effects of celiprolol are thought to be mediated, in part, through the release of nitric oxide. nih.gov

| Study Model | Key Findings | Reference |

|---|---|---|

| Spontaneously Hypertensive Rats | Decreased mRNA expression of gp91phox and p22phox in the aorta, heart, and renal cortex. | oup.com |

| Mice with Intermittent Hypoxic Stress | Reduced levels of 4-hydroxy-2-nonenal protein and superoxide in the left ventricular myocardium. Restored eNOS expression. | nih.gov |

Intrinsic Sympathomimetic Activity (ISA)

A defining feature of celiprolol is its intrinsic sympathomimetic activity (ISA), which refers to its ability to act as a partial agonist at β2-adrenergic receptors while antagonizing β1-receptors. nih.govmdpi.comtaylorandfrancis.com This partial agonism means that celiprolol can provide a low level of receptor stimulation, which can be beneficial in certain clinical situations. rxlist.com

The ISA of celiprolol is thought to contribute to its favorable side-effect profile, particularly the lower incidence of bronchoconstriction compared to non-selective beta-blockers. nih.gov This property may also play a role in preventing a sharp decline in cardiac function under stress. nih.gov A study in rats subjected to immobilization stress demonstrated that premedication with celiprolol resulted in a significantly higher fractional area change (a measure of cardiac function) compared to metoprolol (B1676517) or a vehicle. nih.gov This suggests that the ISA of celiprolol may have a protective effect on the heart during acute stress. nih.gov

Comparative Pharmacodynamics with Other Beta-Adrenoceptor Modulators

The unique pharmacodynamic profile of celiprolol becomes more apparent when compared with other beta-blockers. Unlike non-selective beta-blockers such as propranolol (B1214883), celiprolol's β1-selectivity and β2-agonism result in different hemodynamic effects. nih.govualberta.ca

In a comparative study with propranolol for stable angina pectoris, both drugs were found to be equally effective in reducing anginal attacks and improving exercise tolerance. nih.gov However, propranolol was associated with a significantly lower heart rate at rest. nih.gov

When compared to atenolol, a β1-selective antagonist without ISA, celiprolol has been shown to produce less dizziness and fatigue. nih.gov Furthermore, unlike atenolol, celiprolol has demonstrated antioxidant effects by reducing the expression of NADPH oxidase subunits. oup.com

A study comparing the acute effects of celiprolol and metoprolol (a β1-selective antagonist without ISA) on stress-induced cardiac dysfunction in rats found that celiprolol prevented a sudden drop in cardiac function, an effect attributed to its ISA. nih.gov

| Property | This compound | Propranolol | Atenolol | Metoprolol |

|---|---|---|---|---|

| β1-Selectivity | Yes nih.govmdpi.com | No ualberta.ca | Yes oup.com | Yes nih.gov |

| β2-Agonism (ISA) | Yes nih.govmdpi.com | No ualberta.ca | No oup.com | No nih.gov |

| α2-Antagonism | Weak nih.gov | No | No | No |

| Antioxidant Effects | Yes oup.comnih.gov | Yes oup.com | No oup.com | - |

| Effect on Resting Heart Rate | Minimal change or slight increase nih.gov | Significant decrease nih.gov | Decrease | Decrease |

Pharmacokinetic Research of S Celiprolol Hydrochloride

Bioavailability and Absorption Kinetics

The oral absorption of (S)-(-)-Celiprolol Hydrochloride is a complex process influenced by several factors, leading to variable bioavailability.

Nonlinear Absorption Characteristics and Dose Dependency

The bioavailability of this compound is notably dose-dependent, a characteristic attributed to nonlinear absorption kinetics. nih.govnih.gov This nonlinearity suggests the involvement of saturable transport mechanisms in the gastrointestinal tract. nih.govunil.ch

Key findings from research include:

At a dose of 100 mg, the bioavailability is approximately 30%. nih.govresearchgate.net

This increases to around 70% with doses in the 300-400 mg range. nih.govresearchgate.net

Some studies report bioavailability reaching 55% for a 200 mg dose and 74% for a 400 mg dose. drugbank.com

This dose-dependent bioavailability is thought to be due to a saturable efflux process during the absorption phase. nih.gov In-vitro studies using Caco-2 cell monolayers, a model for human intestinal epithelium, have demonstrated that the secretion of celiprolol (B1668369) is a saturable process. nih.gov This active secretion may become saturated at higher doses, leading to a proportional increase in the amount of drug absorbed. nih.govnih.gov

Table 1: Dose-Dependent Bioavailability of this compound

| Dose | Bioavailability | Source |

| 100 mg | ~30% | nih.govresearchgate.net |

| 200 mg | 55% | drugbank.com |

| 300-400 mg | ~70% | nih.govresearchgate.net |

| 400 mg | 74% | drugbank.com |

Gastric Motility Influence on Absorption and Double-Peak Phenomena

The rate and extent of this compound absorption are significantly influenced by gastric motility. nih.govumich.edu Studies in dogs have demonstrated a strong correlation between the time to gastric emptying and the variability in the drug's oral pharmacokinetics. researchgate.netnih.gov

A notable characteristic of celiprolol's absorption profile is the occurrence of a "double-peak phenomenon," where the plasma concentration-time curve shows two distinct peaks. nih.govumich.edu This phenomenon is linked to gastric emptying-limited absorption kinetics. umich.edu Research suggests that if the initial active phase of gastric motility is short, a portion of the drug may remain in the stomach, leading to a second absorption peak when the next active phase begins. nih.govumich.edu The timing of the active phase of the gastric cycle has been shown to correlate well with the time to reach the peak plasma concentration of celiprolol. researchgate.netnih.gov

Factors Influencing Bioavailability: Food and Concomitant Agents

The bioavailability of this compound can be markedly affected by the presence of food and certain other substances. drugbank.com

Food:

The administration of celiprolol with food can impair its bioavailability. nih.govdrugbank.com However, this effect is generally not considered clinically significant with long-term therapy. nih.govresearchgate.net

Concomitant Agents:

Fruit Juices: Grapefruit and orange juice have been shown to significantly decrease the oral absorption of celiprolol. nih.govnih.govresearchgate.netnih.gov This is attributed to the inhibition of the organic anion-transporting polypeptide 1A2 (OATP1A2), a transporter involved in celiprolol's absorption. nih.govnih.gov One study found that orange juice reduced the mean area under the plasma concentration-time curve of celiprolol by 83%. nih.gov

Other Medications: Co-administration with drugs such as chlorthalidone (B1668885), hydrochlorothiazide (B1673439), and theophylline (B1681296) has also been found to reduce the bioavailability of celiprolol. nih.govdrugbank.commedicines.org.uk

Table 2: Impact of Concomitant Agents on Celiprolol Bioavailability

| Concomitant Agent | Effect on Bioavailability | Mechanism (if known) | Source |

| Food | Decreased | Impaired absorption | nih.govdrugbank.com |

| Grapefruit Juice | Significantly Decreased | Inhibition of OATP1A2 | nih.govnih.gov |

| Orange Juice | Significantly Decreased | Inhibition of OATP1A2 | nih.govnih.govresearchgate.net |

| Chlorthalidone | Decreased | Not specified | nih.govdrugbank.commedicines.org.uk |

| Hydrochlorothiazide | Decreased | Not specified | nih.govdrugbank.commedicines.org.uk |

| Theophylline | Decreased | Not specified | nih.govdrugbank.commedicines.org.uk |

Distribution and Tissue Compartmentalization

Once absorbed into the systemic circulation, this compound is distributed throughout the body.

Systemic Distribution Patterns

This compound is a hydrophilic, water-soluble compound. nih.gov It is widely distributed to various tissues after absorption. nih.gov The volume of distribution is reported to be 4.5 L/kg. drugbank.com Plasma protein binding is relatively low, at approximately 25-30%. nih.govdrugbank.commedicines.org.uk

Placental Transfer Dynamics

The movement of this compound across the placental barrier is a critical aspect of its pharmacokinetic profile, particularly for its use in pregnant individuals. Research indicates that celiprolol does cross the placenta, with fetal plasma concentrations reaching approximately 25-50% of the levels found in the maternal plasma. nih.gov A study involving hypertensive pregnant women demonstrated this transfer, noting that there was no significant difference in the plasma concentrations of the R-(+) and S-(-) enantiomers in the fetus. nih.gov This suggests that the stereoisomeric form of the drug does not influence its placental passage. nih.gov

Furthermore, in vitro studies using human placenta have shown that the diffusion rate of celiprolol is three to four times lower than that of other beta-blockers such as propranolol (B1214883), timolol, and labetalol. nih.gov This comparatively lower rate of transfer is an important characteristic of its placental dynamics.

Placental Transfer of Celiprolol

| Characteristic | Finding | Source |

|---|---|---|

| Maternal-Fetal Concentration Ratio | Fetal plasma levels are 25-50% of maternal levels. | nih.gov |

| Enantiomer Specificity | No significant difference in fetal plasma concentrations between R-(+) and S-(-) enantiomers. | nih.gov |

| Comparative Diffusion Rate (In Vitro) | 3–4 times lower than propranolol, timolol, and labetalol. | nih.gov |

Plasma Protein Binding Characteristics

Plasma protein binding is a key determinant of a drug's distribution and availability to exert its pharmacological effects. wikipedia.org Only the unbound, or free, fraction of a drug is able to diffuse through membranes to reach its site of action and be available for metabolism and excretion. wikipedia.org For basic drugs like celiprolol, binding is often to alpha-1 acid glycoprotein. nih.govyoutube.com

This compound exhibits relatively low binding to plasma proteins. drugbank.com Studies have consistently shown that approximately 25-30% of celiprolol in the bloodstream is bound to these proteins. nih.govdrugbank.com This characteristic is associated with its hydrophilic (water-soluble) nature. nih.gov The extent of plasma protein binding can influence a drug's biological half-life, with the bound portion acting as a temporary reservoir. wikipedia.org

Plasma Protein Binding of Celiprolol

| Parameter | Value | Source |

|---|---|---|

| Percentage Bound | 25-30% | nih.govdrugbank.com |

| Primary Binding Protein (for basic drugs) | Alpha-1 Acid Glycoprotein | nih.govyoutube.com |

Metabolic Pathways and Biotransformation

The metabolism of a drug describes its chemical conversion within the body, primarily by enzymes, into other compounds called metabolites. This process often occurs in the liver and is a major mechanism of drug clearance.

Minimal Hepatic Metabolism and First-Pass Effect

This compound undergoes very limited metabolism in the body. nih.govdrugbank.com The first-pass effect, a phenomenon where a drug's concentration is significantly reduced in the liver before it reaches systemic circulation, is considered insignificant for celiprolol. drugbank.comnih.gov Research indicates that only a minor fraction, estimated to be between 1-3% of the administered dose, is metabolized. drugbank.com This minimal biotransformation means that the majority of the drug circulates and is eventually excreted in its unchanged form. nih.gov

Excretion Profiles and Elimination Routes

Excretion is the process by which a drug and its metabolites are removed from the body. For many drugs, the kidneys are the primary organ of excretion.

Renal Clearance Mechanisms

This compound is eliminated from the body through both renal (kidney) and non-renal (e.g., fecal) pathways. drugbank.commedicines.org.uk Renal clearance, the volume of plasma cleared of the drug by the kidneys per unit of time, is a significant route. slideshare.netwikipedia.org

Urinary Excretion of Celiprolol Enantiomers in Healthy Volunteers

| Enantiomer | Percentage of Dose Recovered in Urine (Unchanged) | Source |

|---|---|---|

| (S)-(-)-Celiprolol | 9.5% | nih.gov |

| R-(+)-Celiprolol | 9.8% | nih.gov |

Biliary and Fecal Excretion Pathways

This compound is eliminated from the body through two primary routes: renal (urine) and non-renal pathways. nih.govdrugbank.com A significant portion of its non-renal clearance occurs via biliary and subsequent fecal excretion. nih.gov Research indicates that celiprolol is excreted in the bile and urine in almost equal quantities. medicines.org.uk This dual-pathway elimination is a key characteristic of the compound's disposition in the body.

The process of biliary excretion involves the transport of substances from the liver into the bile, which is then released into the small intestine and ultimately eliminated in the feces. nih.govnumberanalytics.com This pathway is particularly relevant for compounds that are not extensively metabolized. youtube.com Studies show that celiprolol undergoes minimal metabolism, with only about 1-3% of the drug being metabolized. nih.govdrugbank.com Consequently, a substantial amount of the parent drug is available for direct excretion. The drug's molecular weight of 379.501 g·mol−1 also favors biliary elimination, as the liver can actively secrete drugs with a molecular weight greater than 300 g/mol into the bile. nih.govwikipedia.org

Investigations into the enantioselective pharmacokinetics of celiprolol have provided specific data on its excretion. In a study involving healthy volunteers, an average of 9.5% of the (S)-(-)-Celiprolol dose was recovered unchanged in the urine. nih.gov Given that celiprolol is cleared through both renal and non-renal routes and is minimally metabolized, the remaining portion of the drug is primarily cleared through the biliary-fecal route. nih.govmedicines.org.uk The presence of unchanged celiprolol in the feces is indicative of this excretion pathway. youtube.com

| Excretion Pathway | Description | Supporting Findings |

|---|---|---|

| Renal (Urine) | Excretion of the unchanged drug via the kidneys. | Approximately 9.5% of an oral dose of (S)-(-)-Celiprolol is recovered unchanged in the urine in healthy individuals. nih.gov Overall urinary excretion of celiprolol (racemate) accounts for about 10-15% of the dose. nih.gov |

| Biliary/Fecal | Excretion of the unchanged drug from the liver into the bile, which is then eliminated via feces. | Considered a major elimination pathway, with quantities excreted in bile and urine being almost equal. medicines.org.uk This route is typical for poorly metabolized drugs like celiprolol. nih.govdrugbank.comyoutube.com |

Elimination Half-Life Dynamics

The elimination half-life (t½) of a drug is a critical pharmacokinetic parameter that describes the time required for the concentration of the drug in the body to be reduced by half. For this compound, the elimination half-life is relatively consistent across various studies, generally reported to be between 4 and 6 hours. nih.govmedicines.org.uk Specific values cited in research literature include approximately 5 hours nih.govdrugbank.comwikipedia.orge-lactancia.org and 5 to 6 hours. medicines.org.uk

Pharmacokinetic studies focusing on the specific enantiomers of celiprolol have been conducted to determine if there are stereoselective differences in their elimination. A comparative study in healthy volunteers and patients with impaired renal function administered racemic celiprolol. nih.gov The results showed that the terminal half-lives of the (S)-(-) and (R)-(+) enantiomers were not significantly different from each other in either the healthy control group or the patient group. nih.gov This lack of significant difference suggests that the elimination processes for both enantiomers are kinetically similar.

Despite the relatively short half-life of 4 to 6 hours, the pharmacodynamic effects of celiprolol, such as its impact on heart rate and blood pressure, are observed for at least 24 hours. medicines.org.uke-lactancia.org This indicates that the duration of clinical action extends beyond what the elimination half-life alone might suggest. The time to reach a steady-state concentration, where the rate of drug administration is equal to the rate of elimination, is typically achieved within five half-lives. questdiagnostics.com

| Reported Half-Life (t½) | Subject Group | Source |

|---|---|---|

| ~4-5 hours | General | nih.gov |

| 5 hours | General | nih.govdrugbank.comwikipedia.orge-lactancia.org |

| ~5-6 hours | General | medicines.org.uk |

| No significant difference between (S)- and (R)-enantiomers | Healthy volunteers and patients with renal impairment | nih.gov |

Molecular and Cellular Research of S Celiprolol Hydrochloride

Intracellular Signaling Pathway Modulation

(S)-(-)-Celiprolol Hydrochloride, a third-generation beta-blocker, exhibits a unique pharmacological profile characterized by its selective β1-adrenoceptor antagonism and partial β2-adrenoceptor agonism. youtube.comdrugbank.comnih.govpatsnap.com This dual activity underpins its complex and multifaceted interactions with various intracellular signaling pathways, leading to a range of cellular responses.

Adenylate Cyclase and Cyclic AMP (cAMP) Inhibition

This compound's interaction with the adenylate cyclase/cAMP pathway is primarily dictated by its dual affinity for β1 and β2 adrenergic receptors. As a β1-antagonist, it blocks the binding of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to β1-receptors in cardiac tissue. patsnap.com This action inhibits the Gs protein-mediated activation of adenylate cyclase, thereby reducing the intracellular conversion of ATP to cyclic AMP (cAMP). wikipedia.orgmultispaninc.com

Conversely, its partial agonist activity at β2-adrenoceptors can, under certain conditions, stimulate adenylate cyclase. nih.govnih.gov In human failing heart preparations, while celiprolol (B1668369) alone acted as a negative inotrope, in the presence of the adenylate cyclase activator forskolin, it produced positive inotropic effects. nih.gov This suggests that by amplifying the cAMP response, the partial β2-agonist activity of celiprolol becomes more apparent. nih.gov An in vitro study demonstrated that celiprolol inhibited isoproterenol-stimulated adenylate cyclase in dog ventricular muscle, though it was less potent than propranolol (B1214883). nih.gov However, up to a high concentration, celiprolol by itself did not affect basal adenylate cyclase activity. nih.gov

The net effect on cAMP levels is a result of the balance between its β1-antagonistic and β2-agonistic properties, which can vary depending on the tissue type and the prevailing sympathetic tone.

Table 1: Effect of this compound on Adenylate Cyclase Activity

| Experimental System | Effect of Celiprolol | Observations | Reference |

| Dog Ventricular Muscle | Inhibition of isoproterenol-stimulated adenylate cyclase | Ki of 2.6 X 10(-7) M, approximately 1/20th the potency of propranolol. | nih.gov |

| Human Failing Heart Muscle | Positive inotropic effect in the presence of forskolin | Suggests unmasking of partial β2-agonist activity with cAMP amplification. | nih.gov |

| Rat Adipocytes | No stimulation of basal lipolysis | Did not stimulate lipolysis, which is a cAMP-mediated process. | nih.gov |

| Guinea-Pig Cerebral Cortex | No effect on histamine (B1213489) or dopamine-stimulated adenylate cyclase | Demonstrates specificity for adrenergic pathways. | nih.gov |

Protein Kinase A (PKA) Activity Modulation

The modulation of Protein Kinase A (PKA) activity by this compound is a direct consequence of its effects on intracellular cAMP levels. PKA, a key downstream effector of the cAMP signaling pathway, is activated when cAMP binds to its regulatory subunits, leading to the release and activation of its catalytic subunits. youtube.com

Calcium Channel Regulation and Myocardial Contraction

This compound's influence on myocardial contraction is primarily indirect, mediated through its modulation of β-adrenergic signaling rather than direct interaction with calcium channels. nih.govmdpi.comwikipedia.org In cardiac myocytes, β1-adrenergic stimulation normally leads to an increase in cAMP and PKA activation, which in turn phosphorylates L-type calcium channels, enhancing calcium influx and increasing the force of contraction. nih.govwikipedia.org

By blocking β1-receptors, celiprolol reduces this signaling cascade, leading to decreased calcium entry through L-type calcium channels and a subsequent reduction in myocardial contractility. nih.govpatsnap.com This is a key mechanism behind its therapeutic effect in conditions like angina. Interestingly, in anesthetized dogs with experimentally depressed myocardial function, celiprolol did not cause a further decrease in myocardial function, highlighting its unique profile. nih.gov Furthermore, the cardioprotective effects of celiprolol, such as the reduction of myocardial infarct size, have been linked to increased nitric oxide production rather than direct effects on mitochondrial K(ATP) channels or calcium channels. nih.gov

PI3K-Akt Pathway Activation and eNOS Stimulation

Research has demonstrated that this compound can activate the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, leading to the stimulation of endothelial nitric oxide synthase (eNOS). ahajournals.orgnih.gov This contributes to its vasodilatory properties. In a study using deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, celiprolol administration led to the upregulation of eNOS and Akt phosphorylation. nih.gov This effect was negated by the co-administration of wortmannin, a PI3K inhibitor, confirming the involvement of the PI3K-Akt pathway. nih.gov The activation of this pathway and subsequent production of nitric oxide (NO) are important for improving cardiovascular remodeling. ahajournals.orgnih.gov

NF-κB Pathway Inhibition and VCAM-1 Expression Suppression

This compound has been shown to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov In the same study on DOCA-salt hypertensive rats, celiprolol treatment inhibited the phosphorylation of the p65 subunit of NF-κB. nih.gov This inhibition of the NF-κB pathway leads to the suppression of downstream targets, including Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.gov The reduction in VCAM-1 expression is significant as this molecule plays a critical role in the early stages of atherosclerosis by mediating the adhesion of inflammatory cells to the vascular endothelium. nih.gov This anti-inflammatory effect of celiprolol is attributed to its ability to suppress oxidative stress. nih.gov

Influence on MAPK Pathway Components (e.g., ERK1/2)

This compound has been observed to influence components of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). In DOCA-salt hypertensive rats, celiprolol inhibited the increased phosphorylation of p44/p42 ERK and their downstream effector, p90 ribosomal S6 kinase. nih.gov Further research has shown that celiprolol can suppress the upregulated expression of c-fos, a downstream target of the ERK pathway, in the same animal model. nih.gov These findings suggest that the cardioprotective effects of celiprolol on cardiovascular remodeling may be partly mediated through its inhibitory action on the ERK/c-fos signaling pathway. nih.gov

Table 2: Summary of this compound's Effects on Key Signaling Pathways in DOCA-Salt Hypertensive Rats

| Signaling Pathway Component | Effect of Celiprolol Treatment | Downstream Consequence | Reference |

| Akt Phosphorylation | Increased | eNOS stimulation | nih.gov |

| eNOS Phosphorylation | Increased | Increased Nitric Oxide production | nih.gov |

| p65 NF-κB Phosphorylation | Inhibited | Suppression of VCAM-1 expression | nih.gov |

| VCAM-1 Expression | Suppressed | Reduced vascular inflammation | nih.gov |

| p44/p42 ERK Phosphorylation | Inhibited | Attenuation of cardiovascular remodeling | nih.gov |

| c-fos Expression | Suppressed | Inhibition of pathological gene expression | nih.gov |

Receptor Binding Kinetics and Affinity Studies

This compound, commonly known as celiprolol, is a third-generation beta-blocker distinguished by a unique pharmacological profile. nih.govyoutube.com It functions as a selective beta-1 adrenoceptor antagonist, a partial beta-2 adrenoceptor agonist, and a weak alpha-2 adrenoceptor antagonist. nih.govyoutube.com This combination of activities classifies it more accurately as a selective adrenoceptor modulator. nih.govdrugbank.com

Studies have demonstrated that celiprolol exhibits a significantly higher affinity for beta-1 adrenoceptors compared to beta-2 adrenoceptors, underpinning its cardioselectivity. nih.gov In radioligand binding studies, celiprolol's affinity for alpha-adrenoceptors was found to be at least 100 times lower than its affinity for beta-adrenoceptors. nih.gov Specifically, it showed a tenfold higher affinity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. nih.gov

The kinetic parameters of celiprolol's interaction with these receptors are crucial to its pharmacological effects. Against the stimulation of adenylate cyclase in dog ventricular muscle by isoproterenol, celiprolol demonstrated a Ki (inhibition constant) of 2.6 x 10(-7) M. nih.gov In broader radioligand binding assays, its Ki values ranged from 1.4 x 10(-7) to 8.3 x 10(-6) M. nih.gov A 35-fold beta-1 selectivity was observed in membranes from rat heart versus rat reticulocytes, confirming its in vivo cardioselectivity. nih.gov

Celiprolol's action as a partial agonist at beta-2 adrenoceptors is a key feature. nih.gov This intrinsic sympathomimetic activity leads to vasodilation. youtube.comnih.gov The beta-1 selectivity of celiprolol as an antagonist in pithed rats was found to be significantly greater than that of atenolol (B1665814). nih.gov

Here is a summary of the receptor binding properties of this compound:

| Receptor | Action | Affinity/Selectivity Notes |

| Beta-1 Adrenergic Receptor | Antagonist | High affinity; selective blockade reduces heart rate and cardiac contractility. nih.govdrugbank.com |

| Beta-2 Adrenergic Receptor | Partial Agonist | Promotes vasodilation. youtube.comdrugbank.com |

| Alpha-2 Adrenergic Receptor | Weak Antagonist | Contributes to vasodilation and modulation of sympathetic tone. youtube.comdrugbank.com Tenfold higher affinity for alpha-2 vs. alpha-1 adrenoceptors. nih.gov |

Impact on Cellular Remodeling Processes

The unique receptor binding profile of this compound has significant implications for cellular remodeling processes, particularly within the cardiovascular system. Its therapeutic effects are thought to extend beyond simple hemodynamics to influencing the structural integrity of tissues.

One of the most notable areas of research is its effect on collagen synthesis and the extracellular matrix, particularly relevant in the context of vascular Ehlers-Danlos syndrome (vEDS), a connective tissue disorder caused by mutations in the COL3A1 gene affecting type III collagen. nih.govopenpr.com It is hypothesized that by reducing the mechanical stress on collagen fibers within the arterial wall through its beta-1 blockade, celiprolol can help preserve the integrity of fragile arteries. nih.govnih.gov

Furthermore, the beta-2 agonist activity of celiprolol is believed to play a crucial role in cellular remodeling. nih.gov Stimulation of beta-2 adrenoceptors may enhance collagen synthesis through the transforming growth factor-beta (TGF-β) pathway. nih.govnih.gov This proposed mechanism suggests that celiprolol could actively contribute to strengthening the arterial wall, a significant departure from the purely mechanical stress reduction offered by traditional beta-blockers. nih.gov Evidence from some studies supports this, showing that celiprolol treatment can increase arterial wall strength. nih.gov

In addition to its effects on collagen, celiprolol has been shown to have an antioxidant effect. Research has indicated that it can reduce oxidative stress and superoxide (B77818) production, which in turn can ameliorate hypoxia-induced left ventricular remodeling. nih.gov This is associated with the restoration of endothelial nitric oxide synthase (eNOS) expression. nih.gov

The following table summarizes the key impacts of this compound on cellular remodeling:

| Cellular Process | Mechanism of Action | Outcome |

| Collagen Synthesis | Potential upregulation via beta-2 adrenergic stimulation of the TGF-β pathway. nih.govnih.gov | May strengthen the arterial wall. nih.gov |

| Mechanical Stress Reduction | Beta-1 adrenergic blockade reduces heart rate and pulsatile pressure. nih.gov | Decreased stress on collagen fibers in the arterial wall. nih.gov |

| Oxidative Stress | Reduces superoxide production and restores eNOS expression. nih.gov | Ameliorates hypoxia-induced left ventricular remodeling. nih.gov |

Preclinical and Translational Research on S Celiprolol Hydrochloride

Cardiovascular System Research in Animal Models

Animal models have been instrumental in elucidating the cardiovascular effects of (S)-(-)-Celiprolol Hydrochloride. These studies have provided foundational knowledge regarding its hemodynamic regulation, antiarrhythmic properties, and impact on myocardial and vascular tissues.

Hemodynamic Regulation Studies

Preclinical studies in various animal models have demonstrated the distinct hemodynamic effects of this compound. Research in hypertensive animals has shown that celiprolol (B1668369) can moderate the increase in heart rate associated with sympathetic stimulation without depressing resting cardiac output. nih.gov Furthermore, it has been observed to reduce total peripheral resistance at rest. nih.gov

In dog models, celiprolol has been shown to exert a vasodilatory effect without negatively impacting cardiac function. nih.gov Studies in rats and dogs have been utilized to create mathematical models to better understand and predict the hemodynamic responses to pharmacological agents like celiprolol, aiming to improve the translation of preclinical findings to human clinical trials. nih.gov

A study investigating the effects of celiprolol on cardiovascular reactivity to stress in hypertensive patients found that it effectively reduced blood pressure both at rest and during stressful events. nih.gov

Interactive Table: Hemodynamic Effects of Celiprolol in Animal Models

| Animal Model | Key Findings | Reference |

| Hypertensive Animals | Moderates positive chronotropic effects of sympathetic arousal, reduces resting total peripheral resistance. | nih.gov |

| Dogs | Exerts vasodilatory effect without depressing cardiac function. | nih.gov |

| Rats and Dogs | Data used to develop mathematical models for predicting hemodynamic responses. | nih.gov |

Antiarrhythmic Properties

Animal studies have provided preliminary evidence for the antiarrhythmic properties of this compound. nih.gov Electrophysiological studies in animals suggest that its antiarrhythmic activity is primarily due to its β-blocking effects, classifying it as a Class II antiarrhythmic agent. nih.gov

In anesthetized dog models, celiprolol was found to increase the ventricular fibrillation threshold. nih.gov A notable observation in a canine model of myocardial infarction was the spontaneous conversion of ventricular fibrillation to a normal sinus rhythm, an effect potentially attributable to the β2-agonist properties of celiprolol. nih.gov Furthermore, in vivo animal studies showed that celiprolol did not accelerate the ventricular rate during electrically induced atrial fibrillation. nih.gov

Myocardial Ischemia and Infarction Models

The effects of this compound have been investigated in animal models of myocardial ischemia and infarction. In a rabbit model of myocardial infarction, celiprolol was found to significantly reduce the infarct size in a dose-dependent manner. nih.gov This beneficial effect was associated with an increase in nitric oxide production and a reduction in superoxide (B77818) levels. nih.gov The study indicated that the mechanism of infarct size reduction was not related to the opening of mitochondrial K(ATP) channels. nih.gov

In a study on dogs with induced coronary artery stenosis, celiprolol was shown to reverse the increase in hydrogen ion concentration (acidosis) and ischemic ST segment changes. nih.gov It also improved the function of the ischemic heart muscle segment. nih.gov Upon reperfusion, the group treated with celiprolol showed a return of ischemic segmental shortening to pre-stenosis values, an effect not observed in the saline- and propranolol-treated groups. nih.gov

Interactive Table: Effects of Celiprolol in Myocardial Ischemia/Infarction Animal Models

| Animal Model | Key Findings | Reference |

| Rabbit | Dose-dependent reduction in infarct size; increased nitric oxide and reduced superoxide levels. | nih.gov |

| Dog | Reversed myocardial acidosis and ischemic ST segment changes; improved ischemic segmental function. | nih.gov |

Vascular Remodeling Studies

Research in animal models has explored the impact of this compound on vascular remodeling. In a mouse model of intermittent hypoxic stress, which can induce left ventricular remodeling, celiprolol treatment was found to ameliorate these changes. nih.gov It significantly suppressed blood pressure fluctuations, restored endothelial nitric oxide synthase (eNOS) expression, and reduced oxidative stress and superoxide production in the left ventricular myocardium. nih.gov These findings suggest that celiprolol can attenuate hypoxia-induced left ventricular remodeling through its antioxidant effects. nih.gov

Connective Tissue Disorders: Vascular Ehlers-Danlos Syndrome (vEDS) Research

A significant area of translational research for this compound has been its potential application in vascular Ehlers-Danlos Syndrome (vEDS), a rare and severe connective tissue disorder caused by mutations in the COL3A1 gene, leading to fragile arteries. nih.govdiva-portal.org

Mechanisms of Arterial Stress Reduction

The therapeutic potential of celiprolol in vEDS is thought to stem from its ability to reduce mechanical stress on the arterial walls. nih.govdiva-portal.org This is achieved through its combined pharmacological actions: the β1-antagonism reduces heart rate and blood pressure, while the β2-agonism contributes to vasodilation. nih.govdiva-portal.orgnih.gov This dual action is hypothesized to decrease both the continuous and pulsatile mechanical stress on the inherently weak collagen fibers within the arterial walls of vEDS patients, thereby reducing the risk of arterial dissection and rupture. nih.govnih.gov

Furthermore, research in a mouse model of vEDS has provided direct evidence of celiprolol's beneficial effects on the biomechanical properties of the aorta. ehlersdanlosnews.comnih.gov In these studies, treatment with celiprolol, but not losartan, resulted in a significant improvement in the biomechanical integrity of the thoracic aorta. ehlersdanlosnews.comnih.gov This suggests that celiprolol's protective effect may go beyond simple hemodynamic modulation and involve a direct impact on the arterial wall's structural integrity. amsterdamumc.nl Some studies also suggest that celiprolol may influence the expression of transforming growth factor-beta (TGF-β), which could play a role in its mechanism of action. diva-portal.orgnih.gov

Interactive Table: Research on Celiprolol in vEDS Models

| Research Model | Key Findings | Reference |

| vEDS Mouse Model | Improved the biomechanical integrity of the thoracic aorta. | ehlersdanlosnews.comnih.gov |

| General Hypothesis | Reduces mechanical stress on arterial walls through combined β1-antagonism and β2-agonism. | nih.govdiva-portal.orgnih.gov |

| Potential Mechanism | May influence transforming growth factor-beta (TGF-β) expression. | diva-portal.orgnih.gov |

Collagen Synthesis Modulation Investigations

This compound, commonly known as celiprolol, has been investigated for its potential to modulate collagen synthesis, a key process in maintaining the integrity of connective tissues. nih.govmdpi.com It is hypothesized that celiprolol's unique properties, including its β2-agonist activity, may stimulate collagen production. diva-portal.org This is particularly relevant in conditions like vascular Ehlers-Danlos syndrome (vEDS), where mutations in the COL3A1 gene lead to defective type III collagen. amsterdamumc.nlnih.gov The resulting decrease in stable collagen makes tissues, especially arteries, fragile and prone to rupture. amsterdamumc.nlnih.gov

One proposed mechanism for celiprolol's beneficial effect is its influence on the transforming growth factor-beta (TGF-β) pathway. diva-portal.orgmdpi.com TGF-β is a crucial regulator of wound healing and collagen synthesis. diva-portal.org It is suggested that the β2 stimulation provided by celiprolol could enhance collagen synthesis through this pathway, thereby strengthening the arterial wall. diva-portal.org

Impact on Arterial Dissection and Rupture Prevention in Preclinical Models

Preclinical studies using mouse models of vEDS have provided evidence for the protective effects of celiprolol against arterial dissection and rupture. amsterdamumc.nlnih.gov In a mouse model of vEDS, treatment with celiprolol resulted in a significant improvement in the biomechanical integrity of the thoracic aorta. amsterdamumc.nlnih.govehlersdanlosnews.com This was demonstrated by an increased rupture force required to break the aortic tissue in treated mice compared to untreated controls. nih.gov

The beneficial effect of celiprolol appears to be independent of its blood pressure-lowering properties. amsterdamumc.nlmdpi.com While celiprolol does reduce heart rate and blood pressure, studies suggest that its primary protective mechanism in vEDS is the direct strengthening of the arterial wall. amsterdamumc.nlehlersdanlosnews.com This is supported by findings that other blood pressure-lowering medications, such as losartan, did not show the same improvement in aortic biomechanical integrity in vEDS mouse models. amsterdamumc.nlnih.govehlersdanlosnews.com

Table 1: Effect of Celiprolol on Aortic Biomechanical Integrity in a vEDS Mouse Model

| Treatment Group | Change in Rupture Force | Reference |

|---|---|---|

| Celiprolol | Significant Increase | nih.govehlersdanlosnews.com |

| Losartan | No Significant Change | amsterdamumc.nlnih.gov |

| Doxycycline | Significant Increase | nih.gov |

| Untreated vEDS mice | Significantly reduced compared to wild-type | nih.gov |

Complexities and Contradictory Findings in vEDS Animal Models related to β2 agonism/α2 antagonism

However, in contrast to the positive findings on aortic integrity, one study using two different mouse models of vEDS (Col3a1G938D/+ and Col3a1G209S/+) reported that celiprolol accelerated, rather than prevented, death from aortic rupture, despite having the expected effect on heart rate. jci.org This study also found that reducing blood pressure with other agents like amlodipine, propranolol (B1214883), losartan, or atenolol (B1665814) had no therapeutic benefit, further suggesting that blood pressure reduction alone is not the key to preventing vascular events in these models. jci.org

These conflicting results highlight the complexity of vEDS and the challenges in translating findings from animal models to human patients. The specific genetic mutation, the animal model used, and the endpoints measured can all influence the observed outcomes.

Respiratory System Research: Bronchodilatory Effects and Safety in Asthmatic Patients

Celiprolol's unique pharmacological profile, combining β1-antagonism with partial β2-agonism, has led to research on its respiratory effects, particularly its safety in patients with asthma. nih.gov Unlike traditional non-selective β-blockers, which can cause bronchoconstriction, celiprolol has been shown to have bronchosparing properties. nih.govnih.gov

Long-term studies have also supported the respiratory safety of celiprolol in asthmatic patients. nih.gov In a 12-month trial with mild hypertensive asthmatics, celiprolol did not cause any deterioration in lung function, as measured by Forced Expiratory Volume in 1 second (FEV1). nih.gov Furthermore, the responsiveness to the bronchodilator salbutamol (B1663637) remained unchanged, indicating that celiprolol does not block β2-adrenoceptors in the bronchial smooth muscle. nih.gov

Table 2: Respiratory Effects of Celiprolol in Asthmatic Patients

| Study Type | Key Findings | Reference |

|---|---|---|

| Acute, single-dose study | No bronchoconstriction; did not antagonize albuterol. | nih.gov |

| Long-term (12-month) study | No change in FEV1; responsiveness to salbutamol unaltered. | nih.gov |

Metabolic Effects Research: Lipid and Carbohydrate Metabolism

The metabolic effects of celiprolol, particularly on lipid and carbohydrate metabolism, have been investigated, often in comparison to other β-blockers.

Lipid Metabolism: In a study comparing celiprolol to propranolol in hypertensive patients, with and without hyperlipidemia, the two drugs showed divergent effects on lipid profiles. nih.gov Propranolol led to a significant increase in triglycerides and a decrease in high-density lipoprotein (HDL) cholesterol. nih.gov In contrast, celiprolol was associated with a slight decrease in triglycerides and an increase in HDL cholesterol levels. nih.gov The total cholesterol to HDL cholesterol ratio was also favorably reduced by celiprolol. nih.gov

Carbohydrate Metabolism: Research into celiprolol's impact on glucose metabolism has shown potentially favorable effects. One study in patients with essential hypertension found that while fasting glucose levels were unchanged, there was a significant reduction in blood sugar levels during the second hour of an oral glucose tolerance test (oGTT) after treatment with celiprolol. nih.gov In a subgroup of patients with poor glucose tolerance, there was a significant reduction in both glucose and C-peptide levels during the oGTT, suggesting an improvement in glucose tolerance and/or insulin (B600854) sensitivity. nih.gov

Table 3: Metabolic Effects of Celiprolol

| Parameter | Effect of Celiprolol | Reference |

|---|---|---|

| Lipid Metabolism | ||

| Triglycerides | Slight decrease | nih.gov |

| HDL Cholesterol | Increase | nih.gov |

| Total Cholesterol/HDL Ratio | Reduction | nih.gov |

| Carbohydrate Metabolism | ||

| Fasting Blood Glucose | No significant change | nih.gov |

| Post-oGTT Blood Glucose | Significant reduction at 2 hours | nih.gov |

Investigational Drug Interactions of S Celiprolol Hydrochloride

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions involve the modification of a drug's pharmacological effect by another agent. For (S)-(-)-Celiprolol Hydrochloride, these interactions are most relevant when co-administered with other cardiovascular drugs.

As a selective β1-antagonist with partial β2-agonist activity, the pharmacodynamic interaction of this compound with other beta-blockers is of significant clinical interest. nih.govdrugbank.com Combining it with non-selective beta-blockers or those with different selectivity profiles could lead to complex and potentially unpredictable effects on cardiovascular parameters such as heart rate and blood pressure. The intrinsic sympathomimetic activity at the β2 receptor, which contributes to its vasodilatory properties, may be counteracted by other beta-blockers. nih.gov Co-administration with other beta-blockers like acebutolol, atenolol (B1665814), and propranolol (B1214883) may heighten the risk of arrhythmogenic activities. drugbank.comnih.gov

The concurrent use of beta-blockers and calcium channel blockers, such as Verapamil and Diltiazem, can result in significant additive pharmacodynamic effects on the heart. patsnap.com Both classes of drugs exert negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effects. patsnap.com Studies have shown that combining celiprolol (B1668369) with nifedipine, a dihydropyridine (B1217469) calcium channel blocker, can offset the slight depression of cardiac pumping during exercise caused by celiprolol due to nifedipine's vasodilating actions. nih.gov However, the combination with non-dihydropyridine calcium channel blockers like Verapamil and Diltiazem warrants more caution due to their more pronounced cardiac depressant effects. patsnap.comdrugs.com These interactions can lead to an increased risk of bradycardia, hypotension, and heart failure. patsnap.com

Table 1: Summary of Investigated Pharmacodynamic Interactions

| Interacting Drug Class | Specific Drug Examples | Potential Pharmacodynamic Outcome |

|---|---|---|

| Beta-Adrenoceptor Blockers | Acebutolol, Atenolol, Propranolol | Additive effects on heart rate and blood pressure, potential for arrhythmogenic activity. drugbank.comnih.gov |

| Calcium Channel Blockers | Verapamil, Diltiazem | Increased risk of bradycardia, hypotension, and heart failure due to additive negative chronotropic and inotropic effects. patsnap.com |

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve one drug affecting the absorption, distribution, metabolism, or excretion (ADME) of another. For this compound, these interactions are primarily driven by drug transporters.

This compound is a substrate for the Organic Anion Transporting Polypeptide 1A2 (OATP1A2), an influx transporter found in the intestine that facilitates drug absorption. nih.govnih.govnih.gov The activity of OATP1A2 significantly impacts the bioavailability of celiprolol. nih.gov For example, common fruit juices like orange and grapefruit juice are potent inhibitors of OATP1A2 and have been shown to markedly decrease the oral absorption of celiprolol. nih.govnih.gov Genetic variations in the SLCO1A2 gene, which encodes for OATP1A2, have been associated with reduced plasma concentrations of celiprolol. nih.govnih.govresearchgate.net Specifically, the c.516A>C variant has been linked to decreased OATP1A2 function and lower celiprolol exposure. researchgate.net

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, actively transports substrates out of cells, thereby limiting their intestinal absorption. nih.govtg.org.au Celiprolol has been identified as a substrate of P-gp. nih.govnih.govresearchgate.net The interplay between the influx transporter OATP1A2 and the efflux transporter P-gp creates a complex mechanism for celiprolol absorption. nih.govnih.govresearchgate.net Genetic variants in ABCB1, such as c.3435T>C and c.2677T/G>A, have been associated with reduced celiprolol exposure. nih.govnih.gov Research suggests a gene-gene interaction between SLCO1A2 and ABCB1 variants, indicating that the combined effects of these transporters are critical in determining the pharmacokinetics of celiprolol. nih.govnih.govresearchgate.net Drugs that are inhibitors of P-gp, such as Verapamil, could potentially increase the bioavailability of celiprolol, while inducers like rifampicin (B610482) could decrease it. tg.org.au

Table 2: Key Transporters and Their Impact on this compound Pharmacokinetics

| Transporter | Gene | Function | Impact on this compound | Known Interacting Agents/Factors |

|---|---|---|---|---|

| OATP1A2 | SLCO1A2 | Intestinal influx (absorption) | Facilitates absorption; inhibition or certain genetic variants reduce bioavailability. nih.govnih.govnih.gov | Inhibited by orange and grapefruit juice. nih.govnih.gov |

The Cytochrome P450 (CYP450) system is a major pathway for the metabolism of a vast number of drugs. nih.govnih.govaafp.org A significant characteristic of celiprolol is that it undergoes minimal metabolism by CYP450 enzymes. youtube.comdrugbank.com This suggests a low potential for this compound to be involved in drug-drug interactions mediated by CYP450 inhibition or induction. patsnap.com Consequently, it is less likely to alter the plasma concentrations of co-administered drugs that are substrates for CYP enzymes, and its own concentration is not expected to be significantly affected by CYP450 modulators. patsnap.com This low metabolic profile can be a clinical advantage, particularly in patients on multiple medications. patsnap.com

Interactions with Other Therapeutic Agents

The concomitant use of this compound with other medications requires careful consideration due to the potential for significant drug-drug interactions. These interactions can be pharmacodynamic, affecting the therapeutic or toxic effects of the drugs, or pharmacokinetic, altering the absorption, distribution, metabolism, or excretion of one or both agents.

The interaction between this compound and antidiabetic medications is primarily pharmacodynamic. Due to its partial beta-2 agonist properties, celiprolol has been observed to have a favorable effect on glucose metabolism and insulin (B600854) sensitivity, which can influence the therapeutic management of diabetic patients.

Research Findings:

Clinical studies have suggested that celiprolol does not adversely affect carbohydrate metabolism and may even offer benefits for patients with impaired glucose tolerance or diabetes mellitus. Research indicates that celiprolol can improve insulin sensitivity and glucose tolerance. This is thought to be a result of its beta-2 adrenergic stimulation, which can enhance insulin-mediated glucose uptake in skeletal muscle.

While specific pharmacokinetic studies detailing the interaction with every antidiabetic agent are not extensively available, the pharmacodynamic consequences are of clinical importance. For instance, the therapeutic efficacy of certain oral hypoglycemic agents, such as glimepiride (B1671586) and acarbose, may be increased when used in combination with celiprolol. Conversely, there are suggestions that the efficacy of other antidiabetic drugs like glyburide (B1671678) could be decreased. No specific pharmacokinetic interaction studies with metformin (B114582) were identified in the provided search results. clinicaltrials.govmayoclinic.orgnih.govnih.gov

Data Table: Interaction of this compound with Antidiabetic Agents

| Interacting Drug | Type of Interaction | Effect on this compound | Effect on Interacting Drug | Research Findings |

| Glibenclamide (Glyburide) | Pharmacodynamic | - | Potential for altered hypoglycemic effect. | Some sources suggest a potential decrease in the therapeutic efficacy of glyburide. nih.govnih.gov |

| Metformin | Pharmacokinetic/Pharmacodynamic | Not specified in retrieved results. | Not specified in retrieved results. | No specific clinical trials detailing pharmacokinetic interactions were found. Celiprolol's improvement of insulin sensitivity could complement metformin's action. clinicaltrials.govmayoclinic.orgnih.govnih.gov |

| General Sulfonylureas | Pharmacodynamic | - | Potential for enhanced hypoglycemic effect. | Celiprolol may improve beta-cell function, potentially increasing the risk of hypoglycemia when co-administered with sulfonylureas. |

The interaction between this compound and digoxin (B3395198), a cardiac glycoside with a narrow therapeutic index, warrants cautious monitoring. The available information suggests a potential for both pharmacokinetic and pharmacodynamic interactions.

Research Findings:

Some evidence suggests that the concomitant administration of digoxin may affect the bioavailability of celiprolol. nih.gov However, a clinical study on cicloprolol, a structurally similar beta-blocker, found no significant pharmacokinetic interaction with digoxin. nih.gov It is important to note that these findings may not be directly extrapolated to celiprolol.

From a pharmacodynamic perspective, there is a potential for an increased risk of arrhythmogenic events when celiprolol is combined with digoxin. nih.gov This is a critical consideration given that both drugs have effects on cardiac rhythm and contractility.

Data Table: Interaction of this compound with Digoxin

| Interacting Drug | Type of Interaction | Effect on this compound | Effect on Interacting Drug | Research Findings |

| Digoxin | Pharmacokinetic/Pharmacodynamic | Potential for altered bioavailability. | Potential for increased arrhythmogenic effects. | Co-administration may affect celiprolol's bioavailability. A study on a similar drug, cicloprolol, showed no pharmacokinetic interaction. nih.govnih.gov |

The interaction between this compound and theophylline (B1681296), a methylxanthine used in the treatment of respiratory diseases, is primarily pharmacokinetic and can be clinically significant.

Research Findings:

The co-administration of theophylline has been shown to reduce the bioavailability of celiprolol. nih.govdrugbank.com This interaction could potentially lead to a diminished therapeutic effect of celiprolol. The mechanism for this interaction is not fully elucidated but may involve alterations in gastrointestinal absorption. While the pharmacologic effects of theophyllines and beta-blockers are generally opposing, the pharmacokinetic interaction adds another layer of complexity to their concurrent use. nih.govdrugbank.comnih.govemcrit.org

Data Table: Interaction of this compound with Theophylline

| Interacting Drug | Type of Interaction | Effect on this compound | Effect on Interacting Drug | Research Findings |

| Theophylline | Pharmacokinetic | Reduced bioavailability. | Not specified in retrieved results. | Co-administration of theophylline reduces the bioavailability of celiprolol. nih.govdrugbank.com |

Diuretics are frequently co-prescribed with beta-blockers for the management of hypertension. The interaction between this compound and diuretics such as chlorthalidone (B1668885) and hydrochlorothiazide (B1673439) involves both pharmacokinetic and pharmacodynamic aspects.

Research Findings:

The co-administration of both chlorthalidone and hydrochlorothiazide has been found to reduce the bioavailability of celiprolol. nih.govdrugbank.com This may necessitate adjustments in management to achieve the desired antihypertensive effect.

From a pharmacodynamic standpoint, the combination of celiprolol with thiazide diuretics can lead to electrolyte disturbances, particularly hypokalemia (low potassium levels). ijbcp.comnih.gov While diuretics themselves can cause potassium depletion, the addition of a beta-blocker can sometimes exacerbate this effect. Therefore, monitoring of serum potassium levels is crucial in patients receiving this combination therapy. ijbcp.comnih.govijbcp.comnih.gov

Data Table: Interaction of this compound with Diuretics

| Interacting Drug | Type of Interaction | Effect on this compound | Effect on Interacting Drug | Research Findings |

| Chlorthalidone | Pharmacokinetic/Pharmacodynamic | Reduced bioavailability. | Potential for increased risk of adverse effects. | Co-administration reduces the bioavailability of celiprolol. nih.govdrugbank.com Potential for electrolyte imbalances. drugbank.com |

| Hydrochlorothiazide | Pharmacokinetic/Pharmacodynamic | Reduced bioavailability. | Potential for enhanced hypokalemic effect. | Co-administration reduces the bioavailability of celiprolol. nih.govdrugbank.com Increased risk of hypokalemia. nih.govconsensus.appnih.govnih.govresearchgate.net |

Stereoselective Synthesis and Enantiomeric Studies of S Celiprolol Hydrochloride

Development of Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure pharmaceuticals is a key focus in medicinal chemistry to provide patients with the most effective and safest version of a drug. nih.govchiralpedia.com For (S)-(-)-Celiprolol, several stereoselective strategies have been developed to ensure the correct three-dimensional structure is formed. These methods primarily fall into two categories: utilizing a chiral starting material (a "chiral pool" approach) or introducing the chirality during the synthesis using a chiral catalyst or auxiliary. nih.govmdpi.com

A prevalent and effective strategy involves starting with a pre-made chiral building block. (R)-Epichlorohydrin or its derivatives, such as (R)-Glycidyl butyrate, are common chiral precursors. researchgate.netgoogle.com For example, one synthetic route involves reacting p-hydroxyphenylethanol with (R)-epichlorohydrin. This step establishes the correct stereocenter early in the process. The resulting chiral epoxide is then opened by reacting it with isopropylamine (B41738) to complete the side chain, ultimately yielding (S)-Metoprolol (a structurally related β-blocker) with a high enantiomeric excess (e.e.) of over 97%. researchgate.net A similar strategy can be applied for Celiprolol (B1668369).

Another well-established approach is the desymmetrization of a symmetrical molecule like glycerol. This can be achieved using a chiral auxiliary, such as camphorsulfonamide, to create a key chiral intermediate. This intermediate can then be converted through several steps, including a Mitsunobu reaction to form an epoxide with the correct stereochemistry, which is subsequently opened to yield the final (S)-enantiomer of a β-blocker like propranolol (B1214883). researchgate.net

Organocatalysis represents a more modern approach, using small, chiral organic molecules to catalyze reactions enantioselectively. For instance, a Jørgensen-Hayashi-type catalyst has been used in the industrial synthesis of the migraine drug telcagepant, demonstrating the power of organocatalysis to create specific stereocenters in complex molecules. mdpi.com Such catalytic methods, including enzymatic resolutions where an enzyme selectively reacts with one enantiomer in a racemic mixture, are at the forefront of producing single-enantiomer drugs. nih.gov

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure natural product or derivative as a starting material. | (R)-Epichlorohydrin, (R)-Glycidyl butyrate, L-Proline | High enantiomeric purity, well-established routes. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Camphorsulfonamide | Can provide high levels of stereocontrol. |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal complex or organocatalyst) creates a chiral product from an achiral starting material. | Chiral amines (e.g., L-Proline), Jørgensen-Hayashi catalyst, Jacobsen catalyst | High efficiency (low catalyst loading), broad applicability. mdpi.com |

| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for separation. | Lipases | High selectivity, mild reaction conditions. nih.gov |

Investigation of Enantiomeric Purity and Control

Ensuring that (S)-(-)-Celiprolol Hydrochloride is free from its (R)-(+)- counterpart is critical for quality control. The enantiomeric purity, or enantiomeric excess (e.e.), is determined using specialized analytical techniques that can distinguish between the two mirror-image molecules. libretexts.org

High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. This technique requires a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus be separated. nih.govtandfonline.com Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are particularly effective. tandfonline.comtandfonline.comchalcogen.ro For example, a cellulose tris-3,5-dimethylphenyl carbamate (B1207046) column (Chiralcel OD) has been used to successfully resolve celiprolol enantiomers, with the (S)-enantiomer eluting before the (R)-enantiomer. tandfonline.com The mobile phase, typically a mixture of a solvent like n-hexane with an alcohol and an amine modifier, is optimized to achieve the best separation. tandfonline.comnih.govtandfonline.com

Table 2: Example HPLC Conditions for Celiprolol Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Chiralcel OD (Cellulose tris-3,5-dimethylphenyl carbamate) tandfonline.com | Chiralpak IC (Cellulose tris(3,5-dichlorophenyl carbamate)) chalcogen.roresearchgate.net |

| Mobile Phase | n-hexane: 2-propanol: diethylamine (B46881) (80:20:0.7) tandfonline.com | n-hexane: ethanol: triethylamine (B128534) (70:30:0.4) chalcogen.roresearchgate.net |

| Flow Rate | 1.0 mL/min tandfonline.com | 0.5 mL/min chalcogen.roresearchgate.net |

| Detection | UV at 232 nm tandfonline.com | Fluorescence chalcogen.roresearchgate.net |

| Elution Order | 1st: (S)-(-)-Celiprolol, 2nd: (R)-(+)-Celiprolol tandfonline.com | 1st: (S)-(-)-Celiprolol, 2nd: (R)-(+)-Celiprolol researchgate.net |

| Retention Time (S) | ~3.89 (k') tandfonline.com | ~20.44 min chalcogen.ro |

| Retention Time (R) | ~5.56 (k') tandfonline.com | ~23.21 min chalcogen.ro |

k' refers to the capacity factor.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. nih.govnih.gov In CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative like sulfated-β-cyclodextrin, is added to the buffer solution. nih.gov The enantiomers form transient, diastereomeric complexes with the cyclodextrin, which causes them to migrate at different speeds under an electric field, allowing for their separation and quantification. nih.govmdpi.com Optimized conditions, including buffer pH, selector concentration, and temperature, can achieve baseline separation of celiprolol enantiomers in under 10 minutes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, though it cannot directly distinguish between enantiomers. libretexts.org The addition of a chiral solvating agent (CSA) to the sample forms temporary diastereomeric complexes that have distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. libretexts.org

Comparative Pharmacological and Pharmacokinetic Evaluation of Enantiomers

While celiprolol is often used clinically as a racemate (a 1:1 mixture of both enantiomers), research has confirmed that the two enantiomers have different pharmacological and pharmacokinetic profiles. tandfonline.comualberta.camdpi.com

Pharmacological Differences: The primary therapeutic action of β-blockers, antagonism of the β1-adrenoceptor, is highly stereoselective. ualberta.canih.gov Studies have shown that the (S)-(-)-enantiomer of celiprolol is responsible for the vast majority of this β1-blocking activity, with some reports suggesting it is approximately 100 times more potent than the (R)-(+)-enantiomer. tandfonline.commdpi.com In contrast, the vasodilatory effect of celiprolol, attributed to its partial agonist activity at β2-receptors, appears to involve both enantiomers. wikipedia.orgmdpi.com

Pharmacokinetic Differences: Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes a drug, can also be stereoselective. ualberta.canih.gov However, in the case of celiprolol, the differences appear to be less pronounced than for some other β-blockers. One study in healthy volunteers and patients with impaired renal function found no significant difference in the terminal half-lives or the amount of drug recovered in the urine between the (R)- and (S)-enantiomers after oral administration of the racemate. nih.gov In healthy subjects, an average of 9.5% of the (S)-(-)-celiprolol dose and 9.8% of the (R)-(+)-celiprolol dose was recovered unchanged in the urine. nih.gov This suggests that, unlike some other β-blockers where one enantiomer is cleared much faster than the other, the disposition of celiprolol enantiomers is relatively similar. ualberta.canih.gov However, other drugs that are substrates for transporters like P-glycoprotein, which include celiprolol, can exhibit enantioselective absorption. nih.gov

Table 3: Summary of Enantiomer Properties

| Property | (S)-(-)-Celiprolol | (R)-(+)-Celiprolol | Reference |

|---|---|---|---|

| β1-Adrenoceptor Blocking Activity | High Potency (Eutomer) | Low Potency (Distomer) | tandfonline.comwikipedia.orgmdpi.com |

| β2-Adrenoceptor Agonist Activity | Contributes to activity | Contributes to activity | wikipedia.orgmdpi.com |

| Pharmacokinetics (in humans) | Similar to (R)-enantiomer in some studies | Similar to (S)-enantiomer in some studies | nih.gov |

Analytical and Degradation Research of S Celiprolol Hydrochloride

Stress Degradation Studies and Stability Profiling

Stress degradation studies are fundamental in identifying the potential degradation pathways of a drug substance and are a key component of drug development and stability testing. ijprajournal.com For (S)-(-)-Celiprolol hydrochloride, these studies have been conducted under a range of conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. nih.gov

Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions. nih.gov Studies have shown that this compound is susceptible to hydrolysis, with the extent of degradation being significantly influenced by the pH of the solution. nih.govresearchgate.net

Acidic Hydrolysis: In the presence of acid (e.g., 0.1 N HCl), this compound undergoes degradation. nih.govresearchgate.net While the drug shows some degradation under acidic stress, it is generally more stable than in basic conditions. nih.gov

Basic Hydrolysis: The most significant degradation of this compound is observed under basic conditions (e.g., 0.1 N NaOH). nih.govresearchgate.net The alkaline environment facilitates the hydrolysis of the molecule.

Neutral Hydrolysis: In neutral aqueous solutions, this compound also demonstrates degradation, although to a lesser extent compared to acidic and basic conditions. nih.govresearchgate.net

The susceptibility of a drug to acid or base hydrolysis is often related to its pKa value, which determines its ionization state at a given pH. mdpi.com

Photolytic degradation occurs when a drug molecule is exposed to light, leading to a change in its chemical structure. mdpi.com this compound has been found to degrade significantly under photolytic conditions. nih.govresearchgate.net This indicates that the drug is sensitive to light and should be protected from light exposure during storage and handling. mayoclinic.org

Oxidative degradation involves the reaction of a drug with an oxidizing agent. The most common mechanisms include autoxidation (radical-mediated), peroxide-mediated reactions, and single electron transfer to dioxygen. nih.gov In the case of this compound, degradation is observed upon exposure to hydrogen peroxide (H₂O₂), particularly at higher concentrations. nih.govresearchgate.net However, it remains stable when challenged with AIBN (2,2'-azobis(2-methylpropionitrile)), a radical initiator. nih.govresearchgate.net This suggests that the oxidative degradation is likely mediated by peroxides rather than a free radical mechanism. nih.gov

Thermal stability studies evaluate the effect of temperature on a drug's integrity. researchgate.net this compound has been found to be stable under thermal stress conditions. nih.govresearchgate.net This indicates that the drug can withstand elevated temperatures without significant degradation.

Table 1: Summary of Stress Degradation Studies on this compound

| Stress Condition | Observation | Reference |

|---|---|---|

| Hydrolytic | ||

| Acidic (e.g., 0.1 N HCl) | Significant degradation | nih.govresearchgate.net |

| Basic (e.g., 0.1 N NaOH) | Maximum degradation observed | nih.govresearchgate.net |

| Neutral (Water) | Degradation observed | nih.govresearchgate.net |

| Photolytic | Significant degradation | nih.govresearchgate.net |

| Oxidative | ||

| Hydrogen Peroxide (H₂O₂) | Degradation upon severe exposure | nih.govresearchgate.net |

| AIBN | Stable | nih.govresearchgate.net |

| Thermal | Stable | nih.govresearchgate.net |

Characterization of Degradation Products using Advanced Spectroscopic Techniques (e.g., HR-MS, MSⁿ, NMR)